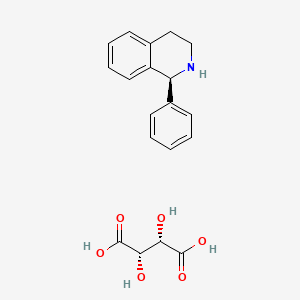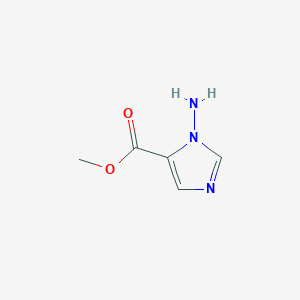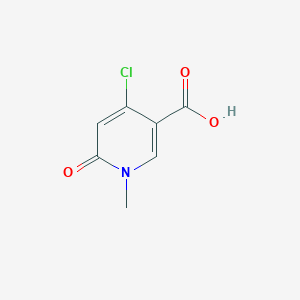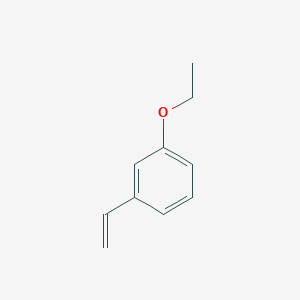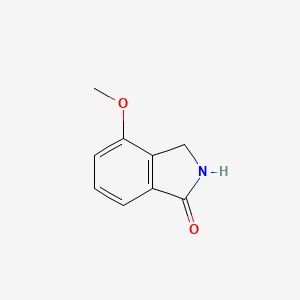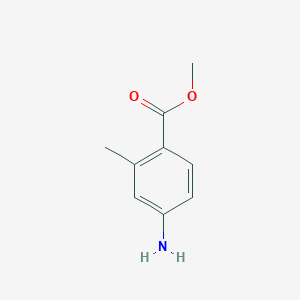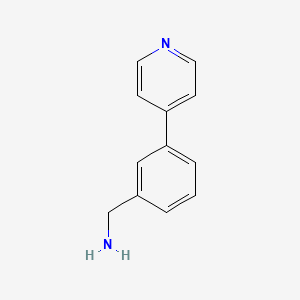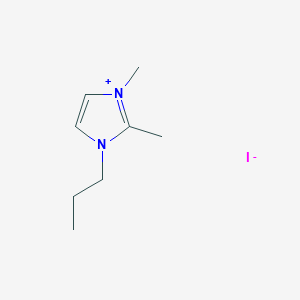
1,2-Dimethyl-3-propylimidazolium Iodide
概要
説明
1,2-Dimethyl-3-propylimidazolium Iodide, also known as DMPII, is an organic compound with the molecular formula C8H15IN2 . It is an ionic liquid that can act as a multiple-functional redox mediator (RM) for Li-O2 batteries .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide is generally achieved through the reaction of 1,2-dimethylimidazole and benzyl bromide, followed by an iodination reaction with silver iodide .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-3-propylimidazolium Iodide is influenced by the propyl group at the N(3) and the methyl group at the C(2) position. The iodide ion predominantly interacts with the C(2)-H group via hydrogen bonding .Chemical Reactions Analysis
1,2-Dimethyl-3-propylimidazolium Iodide serves multiple functions as a redox mediator for discharge capacity promotion, a redox mediator for charge potential reduction, and a Li anode protector for shuttling suppression by in situ generating a “self-defensed” SEI layer .Physical And Chemical Properties Analysis
1,2-Dimethyl-3-propylimidazolium Iodide is a solid at 20 degrees Celsius and should be stored under inert gas due to its hygroscopic nature . The molecular weight is 266.123 Da .科学的研究の応用
1. Recycling of Ionic Liquids
- Application Summary: 1,2-Dimethyl-3-propylimidazolium Iodide is used in the recycling of ionic liquids, which are often used as solvents or catalysts in chemical processes . Due to their non-volatile nature and high cost, the recovery and recycling of these ionic liquids are essential to mitigate their environmental impact and reduce costs .
- Methods of Application: A combined cation and anion exchange adsorption-desorption method is used to effectively separate 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonimide) ionic liquid from neutral impurities . This method also allows for the recovery and recycling of the original ionic liquid .
2. Dye-Sensitized Solar Cells
- Application Summary: 1,2-Dimethyl-3-propylimidazolium Iodide is used to enhance the efficiency of dye-sensitized solar cells (DSSC) .
- Methods of Application: A series of gel polymer electrolytes containing different amounts of 1,2-Dimethyl-3-propylimidazolium Iodide were prepared and characterized . The electrolytes were then used in the fabrication of DSSCs .
- Results: The DSSC with the best performance was assembled using the gel polymer electrolyte with 10 wt% of 1,2-Dimethyl-3-propylimidazolium Iodide, achieving an efficiency of 4.35%, a short-circuit current density (JSC) of 9.97 mA cm−2, an open-circuit voltage (VOC) of 0.67 V, and a fill factor of 65.39% .
3. Organic Synthesis, Catalysis, Separation, and Electrochemistry
- Application Summary: 1,2-Dimethyl-3-propylimidazolium Iodide can be used as a component of ionic liquids for various applications such as organic synthesis, catalysis, separation, and electrochemistry .
- Methods of Application: The specific methods of application would depend on the particular process or reaction being carried out .
- Results: The results would also vary depending on the specific application .
4. Lithium-Oxygen Batteries
- Application Summary: 1,2-Dimethyl-3-propylimidazolium Iodide serves multiple functions in lithium-oxygen batteries, including promoting discharge capacity, reducing charge potential, and suppressing shuttling by in situ generating a “self-defensed” solid-electrolyte interface (SEI) layer .
- Methods of Application: The specific methods of application would depend on the design and fabrication process of the lithium-oxygen battery .
- Results: The use of 1,2-Dimethyl-3-propylimidazolium Iodide in lithium-oxygen batteries can improve their performance .
5. Homogeneous Redox Mediator for Li-O2 Batteries
- Application Summary: 1,2-Dimethyl-3-propylimidazolium Iodide (DMPII) serves multiple functions as a redox mediator (RM) for Li-O2 batteries . It promotes discharge capacity, reduces charge potential, and suppresses the shuttle effect by in situ generating a “self-defensed” solid-electrolyte interface (SEI) layer .
- Methods of Application: The specific methods of application would depend on the design and fabrication process of the Li-O2 battery .
- Results: The use of DMPII in Li-O2 batteries can improve their performance .
6. Improved Efficiency of Dye-Sensitized Solar Cells
- Application Summary: 1-Methyl-3-propylimidazolium Iodide (MPII), a similar compound to 1,2-Dimethyl-3-propylimidazolium Iodide, is used to enhance the efficiency of dye-sensitized solar cells (DSSC) .
- Methods of Application: A series of gel polymer electrolytes containing different amounts of MPII were prepared and characterized . The electrolytes were then used in the fabrication of DSSCs .
- Results: The DSSC with the best performance was assembled using the gel polymer electrolyte with 10 wt% of MPII, achieving an efficiency of 4.35%, a short-circuit current density (JSC) of 9.97 mA cm−2, an open-circuit voltage (VOC) of 0.67 V, and a fill factor of 65.39% .
7. Homogeneous Redox Mediator for Li-O2 Batteries
- Application Summary: 1,2-Dimethyl-3-propylimidazolium iodide (DMPII) serves multiple functions as a redox mediator (RM) for Li-O2 batteries . It promotes discharge capacity, reduces charge potential, and suppresses the shuttle effect by in situ generating a “self-defensed” solid-electrolyte interface (SEI) layer .
- Methods of Application: The specific methods of application would depend on the design and fabrication process of the Li-O2 battery .
- Results: The use of DMPII in Li-O2 batteries can improve their performance .
8. Improved Efficiency of Dye-Sensitized Solar Cells
- Application Summary: 1-Methyl-3-propylimidazolium Iodide (MPII), a similar compound to 1,2-Dimethyl-3-propylimidazolium Iodide, is used to enhance the efficiency of dye-sensitized solar cells (DSSC) .
- Methods of Application: A series of gel polymer electrolytes containing different amounts of MPII were prepared and characterized . The electrolytes were then used in the fabrication of DSSCs .
- Results: The DSSC with the best performance (4.35% of efficiency, 9.97 mA cm −2 of JSC, 0.67 V of VOC, and 65.39% of fill factor) was assembled using the gel polymer electrolyte with 10 wt% of MPII .
Safety And Hazards
特性
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHFYECQSXFODS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049247 | |
| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-3-propylimidazolium Iodide | |
CAS RN |
218151-78-1 | |
| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-3-propylimidazolium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

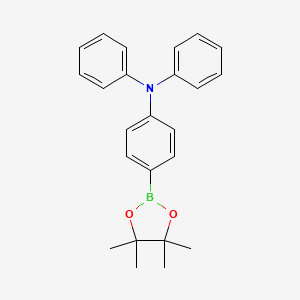
![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)
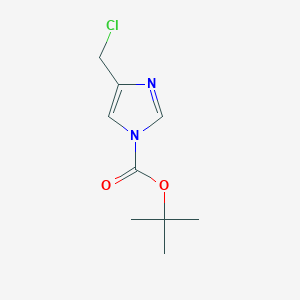
![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)
